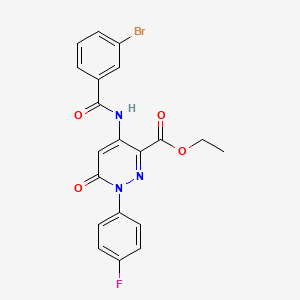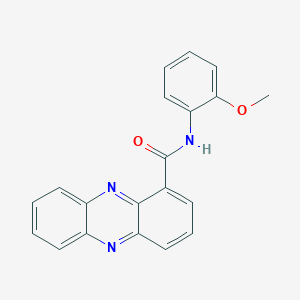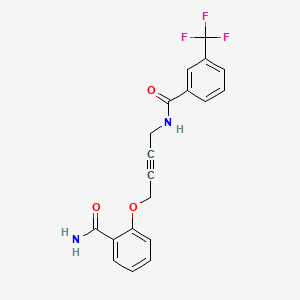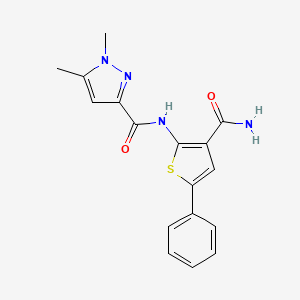![molecular formula C11H9NO4 B2508155 2-Methyl-4-oxo-4H-benzo[d][1,3]oxazin-6-yl acetate CAS No. 1882-75-3](/img/structure/B2508155.png)
2-Methyl-4-oxo-4H-benzo[d][1,3]oxazin-6-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-oxo-4H-benzo[d][1,3]oxazin-6-yl acetate is a useful research compound. Its molecular formula is C11H9NO4 and its molecular weight is 219.196. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Novel Synthesis and Derivatives
- Synthesis Methods : A study by El-Ahl (2000) focuses on the synthesis of compounds related to 2-Methyl-4-oxo-4H-benzo[d][1,3]oxazin-6-yl acetate, particularly derivatives of 4H-thieno[2,3-d][1,3]oxazin-4-one. These compounds have potential applications in various chemical transformations due to their functional groups (A. S. El-Ahl, 2000).
- Antimicrobial and Antioxidant Properties : Another study by Sonia et al. (2013) demonstrates the antimicrobial and antioxidant capabilities of benzoxazinyl pyrazolone arylidenes, which are structurally related to the compound . This suggests potential applications in developing new antimicrobial agents (G. Sonia, Knolin K. Thachil, M. Parameswaran, R. T. Kochupappy, 2013).
Reactivity and Transformation
- Reactivity Studies : Research by Faragher and Gilchrist (1979) on similar oxazine derivatives explores their thermal and acid-catalyzed rearrangements. Understanding these reactions can inform the development of new synthetic methods and chemical intermediates (R. Faragher, T. L. Gilchrist, 1979).
- Derivative Synthesis : A paper by Guguloth (2021) details the synthesis of novel derivatives of benzoxazinone, which could offer insights into the development of similar compounds like this compound for various applications (V. Guguloth, 2021).
Antibacterial Activity
- Evaluation of Antibacterial Activity : Kadian, Maste, and Bhat (2012) evaluated the antibacterial activity of 1,4-Benzoxazine analogues, which could imply potential uses of similar structures in medicinal chemistry and drug development (Naveen Kadian, M. Maste, A. Bhat, 2012).
COX-2 Inhibition
- COX-2 Inhibitor Activity : Research by Reddy et al. (2006, 2008) presents the synthesis and evaluation of compounds structurally related to this compound as COX-2 inhibitors, suggesting its potential use in anti-inflammatory therapies (G. Reddy, K. Rao, K. N. Jayaveera, S. Sailaja, P. Reddanna, D. Reddy, 2006); (G. Reddy, Κ. Rao, 2008).
Corrosion Inhibition
- Corrosion Inhibition Properties : Kadhim et al. (2017) studied benzoxazines, including compounds similar to this compound, for their properties as corrosion inhibitors on mild steel. This indicates potential industrial applications in materials science (A. Kadhim, A. Al-Okbi, D. Jamil, Ahmed Qussay, A. Al-amiery, T. Gaaz, A. Kadhum, A. Mohamad, M. Nassir, 2017).
Safety and Hazards
Direcciones Futuras
Given the diverse set of biological activities of quinazolinones and their derivatives, there is significant interest in further investigating these compounds as potential drug molecules . Future research could focus on elucidating the specific mechanisms of action of these compounds, optimizing their synthesis, and evaluating their efficacy and safety in preclinical and clinical studies.
Mecanismo De Acción
Mode of Action
It is suggested that the compound may interact with its targets through π–π interactions between the benzoxazinone fragments of neighboring molecules . .
Biochemical Pathways
The compound belongs to the family of benzo[d][1,3]oxazines, which are known to participate in various biological processes.
Propiedades
IUPAC Name |
(2-methyl-4-oxo-3,1-benzoxazin-6-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-6-12-10-4-3-8(16-7(2)13)5-9(10)11(14)15-6/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REJOQABLRLYDRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)OC(=O)C)C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-bromophenyl)ethanone](/img/structure/B2508072.png)
![N-[[4-(3-chlorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2508073.png)
![1-Methyl-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2508074.png)
![(2Z)-N-(2-fluorophenyl)-8-methoxy-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide](/img/structure/B2508077.png)





![2,5-dichloro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2508084.png)
![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B2508085.png)

![2-[4-(1,3,4-Oxadiazol-2-yl)phenyl]acetic acid](/img/structure/B2508092.png)

